molecular formula C11H15Br B13549229 1-(2-Bromoethyl)-2,4,5-trimethylbenzene

1-(2-Bromoethyl)-2,4,5-trimethylbenzene

Cat. No.: B13549229
M. Wt: 227.14 g/mol
InChI Key: XJESAIIIPZVWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-2,4,5-trimethylbenzene (CAS: 1368986-39-3) is a valuable aromatic building block in organic synthesis and materials science research. With a molecular formula of C11H15Br and a molecular weight of 227.14 g/mol , this compound features a reactive bromoethyl side chain on a trimethylbenzene core, making it a versatile precursor for further functionalization. Its primary research value lies in its application in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where it can act as an alkyl halide coupling partner . Furthermore, computational chemistry studies, including Density Functional Theory (DFT), can be employed to investigate its electronic structure and reactivity. Analyses of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) surfaces can predict reactive sites and stability, aiding in the rational design of synthesis routes . The compound is also of interest in the development of advanced polymers and liquid scintillators, given the known applications of its structural analogs, like 1,2,4-trimethylbenzene (pseudocumene) . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(2-bromoethyl)-2,4,5-trimethylbenzene

InChI

InChI=1S/C11H15Br/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4-5H2,1-3H3

InChI Key

XJESAIIIPZVWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCBr)C

Origin of Product

United States

Goal and Scope Definitionthe Primary Goal Would Be to Identify Environmental Hotspots in a Proposed Synthesis Route and Compare the Environmental Performance of Alternative Routes.

Functional Unit: The reference basis for the assessment, typically defined as the production of 1 kg of purified 1-(2-Bromoethyl)-2,4,5-trimethylbenzene. ulisboa.pt

System Boundaries: The assessment would cover all processes from the extraction of raw materials (crude oil for the aromatic precursor, minerals for the brominating agent) through the chemical synthesis, purification, and packaging of the final product, up to the point it leaves the factory gate. researchgate.net

Interpretationin the Final Phase, the Results of the Lcia Are Analyzed to Draw Conclusions and Make Recommendations. for Research Planning, This Would Involve:

Comparative Analysis: Comparing different potential synthesis routes (e.g., one using a recyclable catalyst versus a single-use one) to guide the selection of the most environmentally benign option.

Process Optimization: Providing a quantitative basis for green chemistry efforts, such as improving reaction yield, reducing solvent use, or finding less energy-intensive separation techniques.

By integrating this LCA framework early in the development process, researchers can make informed decisions that embed sustainability into the chemical's life cycle from its inception. acs.org

Computational Chemistry and Theoretical Studies of 1 2 Bromoethyl 2,4,5 Trimethylbenzene and Its Reactions

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, from geometric parameters to reactivity indicators. researchgate.net Such calculations are instrumental in understanding the intrinsic characteristics of 1-(2-bromoethyl)-2,4,5-trimethylbenzene.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org These two orbitals are critical in determining a molecule's reactivity. fiveable.meyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilic nature. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. researchgate.net For substituted benzenes, these properties are often investigated using DFT methods like B3LYP. researchgate.netdntb.gov.ua The introduction of substituent groups can tune the electronic properties and narrow the HOMO-LUMO gap. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for this compound to illustrate how FMO analysis results are typically displayed. Actual calculated values would depend on the specific DFT functional and basis set used.

ParameterEnergy (eV)Description
EHOMO -8.50Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -0.75Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 7.75Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely show negative potential (red) localized around the π-system of the aromatic ring, indicating its nucleophilic character. The area around the bromine atom, due to its electronegativity, would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reactants. researchgate.net

The biological and chemical activity of a molecule is highly dependent on its three-dimensional shape. Conformation analysis involves identifying the most stable spatial arrangements of a molecule, known as energetic minima. Computational methods can determine the rotational barriers of flexible parts of a molecule, such as the bromoethyl side chain in this compound.

By systematically rotating the bonds of the side chain and calculating the energy at each step, a potential energy profile can be constructed. The points on this profile with the lowest energy correspond to the most stable conformations. Studies on similar substituted benzene (B151609) molecules, like dibromomesitylene, have used DFT calculations to investigate the rotational hindering potential of methyl groups, demonstrating the power of this approach to understand how molecular packing and local symmetry in a crystal can influence conformational freedom. rsc.org

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is indispensable for elucidating complex reaction mechanisms. By modeling the entire reaction pathway, researchers can identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of how a reaction proceeds. scielo.brresearchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. researchgate.net A "relaxed" PES scan is a computational technique used to explore a reaction pathway by systematically changing a specific geometric coordinate (like a bond length or angle) while optimizing all other degrees of freedom at each step. q-chem.com

This method is useful for estimating the path between reactants and products and locating approximate structures for transition states and intermediates. researchgate.netq-chem.com For a reaction involving this compound, such as an intramolecular cyclization or a substitution reaction at the bromoethyl group, a PES scan could map the energy changes as the key bonds are broken and formed, revealing the activation energy required for the reaction to occur.

Table 2: Illustrative Potential Energy Surface Scan Data for a Hypothetical SN2 Reaction This table provides a simplified, hypothetical example of data from a PES scan for the C-Br bond cleavage in this compound during a substitution reaction. The scan coordinate is the C-Br bond distance.

Scan StepC-Br Distance (Å)Relative Energy (kcal/mol)Comments
11.950.0Reactant (Energetic Minimum)
22.205.2Approaching Transition State
32.4515.8Approximate Transition State
42.7012.1Moving towards Product
52.95-2.5Product Formation

Once a transition state (a first-order saddle point on the PES) has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. rowansci.comsubstack.com The IRC is defined as the minimum energy reaction pathway in mass-weighted coordinates that leads from the transition state down to the local minima of the reactants on one side and the products on the other. uni-muenchen.demissouri.edu

An IRC calculation starts at the optimized transition state geometry and proceeds in a series of steps in both the "forward" and "backward" directions along the reaction path. rowansci.comscm.com By tracing this path, the IRC provides a clear and unambiguous connection between the transition structure and the stable minima it links, thereby validating the proposed reaction mechanism. substack.comuni-muenchen.de It is a crucial final step in the computational study of a reaction mechanism. uni-muenchen.de

Catalytic Cycle Simulations for Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, and this compound, as an alkyl halide, is a potential substrate for such transformations. chemistryjournals.neteie.gr Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the catalytic cycles of these reactions to understand mechanistic details, catalyst efficiency, and selectivity. chemistryjournals.netdoi.org

A typical simulation of a palladium- or nickel-catalyzed cross-coupling reaction involving this compound would involve modeling the elementary steps of the catalytic cycle: oxidative addition, transmetalation (if applicable), and reductive elimination. chemistryjournals.net

Oxidative Addition: This initial step involves the insertion of the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the carbon-bromine bond of the substrate. DFT calculations can determine the transition state geometry and the activation energy for this crucial step, which is often rate-determining.

Transmetalation: In reactions like the Suzuki or Negishi coupling, a second component (an organoboron or organozinc reagent, respectively) transfers its organic group to the metal center. Simulations can model the coordination of this reagent and the subsequent transfer, providing insight into the energetics of this phase.

Reductive Elimination: This final step involves the formation of the new C-C bond and the regeneration of the active catalyst. Computational modeling can predict the energy barrier for this step and analyze the stability of the resulting product complex.

By calculating the Gibbs free energy profile for the entire catalytic cycle, researchers can identify the highest energy barrier (the rate-limiting step) and understand how modifications to the catalyst (e.g., ligands) or substrate could improve reaction efficiency.

Table 1: Hypothetical DFT-Calculated Free Energy Barriers (ΔG‡, in kcal/mol) for a Ni-Catalyzed Cross-Coupling Reaction of this compound
Catalytic StepLigand ALigand BDescription
Oxidative Addition24.521.8Insertion of Ni(0) into the C-Br bond. Ligand B shows a lower barrier, suggesting faster initiation.
Transmetalation15.217.0Transfer of an organic group from a coupling partner. Ligand A facilitates this step more effectively.
Reductive Elimination19.818.5Formation of the final C-C bond and catalyst regeneration.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes in the condensed phase. For reactions involving this compound, MD simulations are crucial for understanding how the solvent environment and intermolecular interactions influence reactivity and conformation. nih.gov

Solvation significantly affects reaction rates by stabilizing or destabilizing reactants, transition states, and products. nih.gov MD simulations with explicit solvent models can compute the free energy of solvation and map out the potential of mean force along a reaction coordinate, revealing the solvent's impact on activation energy barriers. For instance, a substitution reaction at the bromoethyl group might proceed via different mechanisms (e.g., SN1 vs. SN2), and the preferred pathway can be highly dependent on solvent polarity.

MD simulations can elucidate these effects:

Solvent Shell Structure: By calculating radial distribution functions (RDFs), simulations can show the arrangement of solvent molecules around the substrate, such as how polar solvents might orient themselves around the C-Br bond. researchgate.net

Free Energy Profiles: Advanced techniques like umbrella sampling or metadynamics can be used to compute the free energy profile of a reaction in different solvents, quantifying the reduction or increase in the activation barrier. nih.gov Studies on other systems have shown that solvation can lower free energy barriers by several kcal/mol. nih.gov

Intermolecular Interactions: In concentrated solutions or bulk phases, MD can model the π-π stacking interactions between the trimethylbenzene rings and other non-covalent forces that dictate the system's macroscopic properties.

Table 2: Illustrative Results from MD Simulations on the Free Energy of Activation (ΔG‡) for a Reaction of this compound
SolventDielectric ConstantCalculated ΔG‡ (kcal/mol)Observation
n-Heptane1.928.5High activation barrier in a nonpolar solvent.
Tetrahydrofuran (THF)7.525.1Moderate stabilization of the transition state.
Water80.122.3Significant lowering of the activation barrier due to strong stabilization by the polar solvent.

QSAR/QSPR Approaches for Predictive Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of chemicals based on their molecular structure. nih.gov For this compound, a QSPR approach could be developed to predict its reactivity in a specific class of reactions by comparing it to a series of structurally similar compounds. This approach avoids the high computational cost of simulating each compound individually.

The development of a QSPR model for predicting reactivity (e.g., the rate constant of a substitution reaction) would involve these steps:

Dataset Compilation: A dataset of compounds with a common core structure (e.g., substituted 1-(2-bromoethyl)benzenes) and their experimentally measured reaction rates is assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, or "molecular descriptors," are calculated. These can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed reactivity.

Validation: The model's predictive power is rigorously tested using external validation sets of compounds not used during model training. nih.gov

Such a model could predict how changes in the substitution pattern on the benzene ring would affect the reactivity of the bromoethyl group, guiding synthetic efforts toward molecules with desired properties.

Table 3: Example of a Hypothetical QSPR Equation for Predicting the Logarithm of a Reaction Rate Constant (log k)
ParameterValueDescription
Equationlog k = 0.85 * σp - 0.21 * Es + 0.05 * logP + 1.54
σp(variable)Hammett electronic parameter (descriptor for electronic effects of substituents).
Es(variable)Taft steric parameter (descriptor for steric bulk).
logP(variable)Logarithm of the octanol-water partition coefficient (descriptor for hydrophobicity).
0.92Coefficient of determination, indicating a good fit to the training data.
0.81Cross-validated R², indicating good predictive power.

Development of Force Fields for Modeling Polymeric Systems Derived from this compound

Polymers derived from this compound, for example through reactions like polycondensation or certain coupling polymerizations, would possess unique properties owing to their substituted aromatic backbone. To simulate the conformational dynamics and material properties of such polymers using MD, a reliable classical force field is essential. nih.govresearchgate.net Standard force fields like OPLS-AA or AMBER may not have accurate parameters for the specific combination of chemical groups in the monomer unit. researchgate.net

Therefore, a specific force field must often be developed. This process involves:

Defining the Molecular Topology: The force field equation includes terms for bond stretching, angle bending, dihedral (torsional) rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Parameterization of Bonded Terms: High-level quantum mechanics calculations (e.g., using MP2 or DFT) are performed on small fragments of the polymer (like the monomer or a dimer) to determine equilibrium bond lengths and angles, as well as the energy profiles for rotating around key dihedral angles (e.g., the bond connecting the ethyl group to the benzene ring). These quantum data are then used to fit the force field parameters (spring constants and torsional coefficients). columbia.edu

Parameterization of Non-Bonded Terms: Partial atomic charges are typically derived from fitting to the quantum mechanical electrostatic potential. Van der Waals parameters are often taken from existing force fields or adjusted to reproduce experimental data like liquid density or heat of vaporization for small model compounds.

Validation: The newly developed force field is tested by running MD simulations and comparing the predicted structural (e.g., persistence length) and thermodynamic properties against available experimental data or higher-level theoretical results. nih.gov

Table 4: Key Torsional Parameters Requiring Quantum Mechanical Calculation for Force Field Development
Dihedral Angle (Atom Types)DescriptionImportance for Polymer Structure
Car-Car-Cal-CalRotation of the ethyl group relative to the plane of the benzene ring.Determines the orientation of the polymer backbone relative to the side groups.
Car-Cal-Cal-BrRotation around the C-C bond of the ethyl group.Influences the local conformation and accessibility of the reactive site in the monomer.
X-Car-Car-YTorsions defining the connectivity between monomer units in the polymer chain.Crucial for determining the overall chain stiffness, persistence length, and morphology.

Car = aromatic carbon; Cal = aliphatic carbon; X, Y = atoms from adjacent monomer units.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a thorough, informative, and scientifically accurate article on the chemical compound “this compound” that adheres to the specific outline provided.

The requested article structure focuses on the applications of this compound in advanced organic synthesis and materials science, with detailed subsections on its role as a precursor for fine chemicals and its use in polymer chemistry. However, extensive searches have not yielded specific research findings, data, or documented examples of "this compound" being utilized in these applications.

While the general chemical reactivity of the bromoethyl and trimethylbenzene functional groups is well-understood in organic chemistry, allowing for theoretical postulation of its potential uses, there is a lack of concrete scientific evidence and published research directly involving this specific compound. For instance, while alkyl halides, in general, can act as initiators in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), no studies were found that specifically employ "this compound" for this purpose. Similarly, its role as a precursor for substituted aromatics, heterocycles, or complex organic molecules has not been specifically detailed in the available literature.

To maintain the requested high standards of scientific accuracy and strict adherence to the provided outline without resorting to speculation, it is not possible to construct the detailed and data-driven article as instructed. The generation of content for the specified sections and subsections would require making unsubstantiated claims about the compound's applications, which would not meet the criteria of a factual and scientifically rigorous article.

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Table of Mentioned Compounds

Applications in Advanced Organic Synthesis and Materials Science

Ligand Precursor for Catalysis

The primary application anticipated for 1-(2-Bromoethyl)-2,4,5-trimethylbenzene in organic synthesis is as a precursor for the creation of specialized ligands for metal catalysts. The electronic and steric properties of a ligand are crucial for controlling the activity, selectivity, and stability of a catalyst. numberanalytics.comrsc.org The 2,4,5-trimethylphenyl moiety of this molecule provides significant steric bulk, a feature known to enhance the efficacy of many catalytic systems. nih.gov

The presence of the bromoethyl group allows for straightforward synthesis of various ligand types through nucleophilic substitution reactions. The carbon-bromine bond is a reactive site for the attachment of phosphorus, nitrogen, and sulfur donor atoms.

Phosphine-Based Ligands: Tertiary phosphines are a cornerstone of modern catalysis. semanticscholar.org Ligands can be prepared by reacting this compound with metal phosphides (e.g., lithium diphenylphosphide, LiPPh₂) or chlorophosphines. nih.gov The resulting ligand would feature a bulky 2,4,5-trimethylphenylethyl group, which can be expected to influence the coordination environment of a metal center, potentially promoting efficient catalytic cycles in cross-coupling reactions. rsc.org

Nitrogen-Based Ligands: A wide array of nitrogen-based ligands, such as amines, pyridines, and imines, are used in catalysis. tue.nlrsc.org The reaction of this compound with primary or secondary amines would yield mono- or bidentate N-donor ligands. These ligands are integral to catalysts used in reactions like hydrogenations and asymmetric synthesis. nih.gov

Sulfur-Based Ligands: Sulfur-based ligands, including thioethers and thiolates, are synthesized by reacting alkyl halides with sulfur nucleophiles. numberanalytics.com For instance, treatment with a thiolate (RS⁻) would readily produce a thioether ligand. organic-chemistry.org Such ligands are valuable in various catalytic processes and can stabilize metal complexes in different oxidation states. mdpi.com

Table 1: Potential Ligands Derived from this compound

Ligand Type Nucleophile Example Resulting Ligand Structure (Core) Potential Applications in Catalysis
Phosphine Lithium diphenylphosphide (LiPPh₂) (2,4,5-trimethylphenylethyl)diphenylphosphine Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.
Nitrogen Diethylamine (HN(Et)₂) N,N-diethyl-2-(2,4,5-trimethylphenyl)ethanamine Hydrogenation, polymerization.

Ligands derived from this compound are well-suited for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, the steric bulk of the trimethylphenyl group can create a specific coordination pocket around the metal center. nih.gov This can enhance selectivity and prevent catalyst deactivation pathways like the formation of inactive metal dimers. rsc.org Such ligands would be particularly useful in palladium-catalyzed cross-coupling reactions, where bulky, electron-rich phosphines are known to promote the crucial oxidative addition and reductive elimination steps. numberanalytics.com

For heterogeneous catalysis , the functionalized ligands can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This anchoring facilitates catalyst separation from the product mixture, simplifying purification and enabling catalyst recycling—a key advantage for industrial processes.

Reference Standards in Analytical Chemistry Research

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. sigmaaldrich.com this compound, due to its unique molecular weight and structure, can serve as a specialized reference standard in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Its application would be most relevant in complex sample matrices where similar substituted aromatic compounds are present, such as in environmental analysis of petroleum products or in monitoring industrial chemical processes. nih.gov As an internal standard, it would allow for precise quantification of related analytes by correcting for variations in sample injection and instrument response. Its distinct mass fragmentation pattern in Mass Spectrometry (MS) would further ensure unambiguous identification. While a niche application, its stability and distinct structure make it a suitable candidate for such non-basic identification purposes.

Role in Advanced Materials Development

The dual functionality of this compound—a polymerizable group (via the bromoethyl moiety) and a rigid aromatic core—makes it a valuable monomer or additive in the development of advanced materials.

Electronic Materials: The trimethylbenzene core is a common building block in organic electronic materials. The compound could be used to synthesize precursors for organic light-emitting diodes (OLEDs) or organic semiconductors by incorporating it into larger conjugated systems. The alkyl side chain provides a point for further functionalization or polymerization.

Smart Materials and Coatings: The bromoethyl group can act as an initiator site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from a surface. This could be used to create functional coatings with specific properties, such as hydrophobicity or chemical resistance, imparted by the trimethylbenzene units. The resulting polymers could be used in applications like anti-corrosion coatings or specialized membranes.

Table 2: Summary of Compound Names

Compound Name
This compound
Lithium diphenylphosphide
(2,4,5-trimethylphenylethyl)diphenylphosphine
Diethylamine
N,N-diethyl-2-(2,4,5-trimethylphenyl)ethanamine
Sodium thiophenoxide

Analytical Methodologies for Research on 1 2 Bromoethyl 2,4,5 Trimethylbenzene and Its Transformation Products

Method Development for Purity Assessment of Synthesized Research Materials

Ensuring the purity of a synthesized batch of 1-(2-Bromoethyl)-2,4,5-trimethylbenzene is a critical prerequisite for its use in further research. Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the target compound from starting materials, reagents, and by-products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity analysis of non-volatile, thermally labile compounds. amazonaws.com The development of an effective HPLC method for this compound involves the systematic optimization of several key parameters to achieve optimal separation and detection. scholarsresearchlibrary.com A reversed-phase approach is typically suitable for this analyte.

Key parameters for optimization include the selection of the stationary phase (e.g., C18 or C8 columns), the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water), and the detector wavelength. amazonaws.com The aromatic nature of the trimethylbenzene moiety allows for strong ultraviolet (UV) absorbance, making a photodiode array (PDA) or UV detector a suitable choice, typically set at a wavelength around 254 nm. dnacih.com

The optimization process aims to achieve a sharp, symmetrical peak for this compound that is well-resolved from potential impurities, such as the starting material 1,2,4-trimethylbenzene (B165218) or over-alkylated products. Method validation according to established guidelines ensures the reliability, accuracy, and precision of the purity assessment. amazonaws.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Isocratic: 75% Acetonitrile, 25% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

| Expected Retention Time | ~6.5 minutes |

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) offers an excellent alternative for purity analysis, often providing higher resolution and faster analysis times than HPLC. gcms.cz The development of a GC protocol typically involves coupling a capillary column with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.

Method development focuses on optimizing the temperature program of the GC oven to ensure the separation of the target analyte from related volatile substances. osha.gov The choice of a suitable capillary column, often one with a mid-polarity stationary phase, is critical for resolving isomers or compounds with similar boiling points. gcms.cz The carrier gas flow rate (e.g., helium or nitrogen) and injector temperature are also adjusted to ensure efficient volatilization and transfer of the sample onto the column without degradation. gcms.cz

Table 2: Example GC Protocol for Purity Assessment

Parameter Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Split Ratio 50:1
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and maximizing yield. In situ spectroscopic techniques allow researchers to monitor the reaction as it happens, providing a continuous stream of data without the need for sampling and quenching.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. When applied in real-time, it can track the disappearance of reactants and the appearance of products, providing direct insight into reaction kinetics. rsc.org For the synthesis of this compound, one could monitor the characteristic signals of the starting materials, such as the protons on the ethyl group of a bromo-ethylating agent, and the emergence of new signals corresponding to the product. rsc.orgchemicalbook.com

By integrating the peaks corresponding to specific protons of the reactant and product over time, a concentration profile can be generated. This data allows for the determination of reaction rates and the identification of any transient intermediates that may be present in sufficient concentration. rsc.org

In-line Fourier Transform Infrared (FTIR) spectroscopy is another valuable Process Analytical Technology (PAT) for monitoring chemical reactions in real time. mt.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, the vibrational spectrum of the reaction mixture can be continuously measured. mt.com This technique is particularly useful for tracking changes in functional groups.

For example, in a reaction where this compound is converted to a different product (e.g., an ether or an amine via nucleophilic substitution), FTIR can monitor the disappearance of the C-Br stretching vibration and the appearance of new bands, such as a C-O or C-N stretch. nih.gov This provides a direct measure of the reaction's progress and can help identify the optimal endpoint, preventing the formation of by-products from over-reaction. mt.com

Table 3: Key Vibrational Frequencies for FTIR Monitoring

Functional Group Bond Characteristic Wavenumber (cm⁻¹) Application
Alkyl Halide C-Br 500 - 600 Tracking consumption of this compound
Aromatic Ring C-H bend 800 - 900 Stable reference peak from the trimethylbenzene ring
Ether C-O stretch 1000 - 1300 Monitoring formation of an ether product

| Amine | C-N stretch | 1000 - 1250 | Monitoring formation of an amine product |

Characterization of Complex Reaction Mixtures and By-products in Research Settings

Reactions rarely yield a single, pure product. The synthesis and subsequent reactions of this compound can lead to complex mixtures containing unreacted starting materials, isomers, and various by-products. A comprehensive characterization of these mixtures is essential for understanding the reaction chemistry and for process optimization.

The combination of a high-resolution separation technique with a powerful detection method is ideal for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for analyzing complex volatile and semi-volatile mixtures. thermofisher.com GC separates the individual components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for each component, allowing for its identification by comparing the fragmentation pattern to spectral libraries or by detailed interpretation.

Potential by-products in the synthesis of this compound could include di-substituted products or products of elimination reactions. For instance, if the bromoethylation of 1,2,4-trimethylbenzene is not perfectly controlled, isomers where the bromoethyl group is attached at a different position on the aromatic ring could be formed. GC-MS would be able to separate these isomers and their mass spectra would help confirm their structures. thermofisher.com

Development of Robust Analytical Protocols for Reproducibility in Research Synthesis

The synthesis of specialty chemicals such as this compound requires meticulously developed analytical protocols to ensure the consistency, reliability, and reproducibility of its production and subsequent chemical transformations. A robust analytical framework is fundamental for confirming the molecular structure, assessing purity, and quantifying the yield of the target compound. Furthermore, such a framework is essential for identifying and characterizing any byproducts or transformation products that may arise from further reactions. This section details the development of a comprehensive analytical strategy incorporating chromatographic and spectroscopic methods, along with protocol validation, to ensure high-quality, reproducible research outcomes.

Chromatographic and Spectroscopic Characterization

The cornerstone of a robust analytical protocol is the integration of multiple techniques to provide orthogonal data, leading to an unambiguous confirmation of the compound's identity and purity. For this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for assessing the purity of volatile and semi-volatile compounds like this compound. Gas chromatography separates the target compound from starting materials, solvents, and impurities, while mass spectrometry provides structural information based on the mass-to-charge ratio of the molecule and its fragmentation patterns.

A typical GC method for this analysis would be developed and optimized to achieve baseline separation of all relevant components in the reaction mixture. The use of an internal standard is crucial for accurate quantification. osha.gov For confirmation of identity, the mass spectrum is analyzed for the molecular ion peak and characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), as well as predictable fragmentation pathways.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound
ParameterCondition
GC ColumnAgilent J&W DB-624 or similar (30 m x 0.25 mm i.d., 1.4 µm film thickness)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1 ratio)
Oven ProgramInitial 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS DetectorQuadrupole or Ion Trap
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-350 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of the synthesized molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the aromatic ring and the bromoethyl side chain. The analysis of chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of the structure. For instance, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the three methyl groups, and the two methylene (B1212753) groups of the bromoethyl chain. researchgate.netchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05Singlet1HAromatic C-H (H-6)
~6.95Singlet1HAromatic C-H (H-3)
~3.55Triplet2H-CH₂-Br
~3.15Triplet2HAr-CH₂-
~2.25Singlet9H3 x Ar-CH₃

Method Validation and Reproducibility

To ensure that the analytical protocols yield consistent and reliable data across different experiments and laboratories, formal method validation is required. This process establishes the performance characteristics of the method and defines the criteria for its acceptable use. nih.govresearchgate.net Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined using a certified reference material or by spiking the sample matrix with a known quantity of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By establishing these parameters, a standard operating procedure (SOP) can be created that, if followed, guarantees reproducible results for the synthesis of this compound.

Analysis of Transformation Products

The validated analytical methods serve as a baseline for studying the reactivity of this compound. When this compound is used as a starting material for further synthesis, the established GC-MS and NMR protocols can be adapted to identify and quantify its transformation products. nih.gov For example, in a nucleophilic substitution reaction where the bromide is replaced by another group (e.g., -CN, -OH, -N₃), the analytical methods would be used to monitor the disappearance of the starting material and the appearance of the new product.

Key analytical indicators for transformation products include:

In GC-MS: A shift in retention time and a change in the molecular ion peak and fragmentation pattern corresponding to the new functional group.

In ¹H NMR: A significant change in the chemical shift of the methylene protons adjacent to the new functional group (formerly -CH₂-Br).

Table 3: Analytical Approach for Potential Transformation Products
Potential Product NameTransformation TypePrimary Analytical TechniqueExpected Key Observation
3-(2,4,5-Trimethylphenyl)propanenitrileNucleophilic Substitution (with NaCN)GC-MS / IRLoss of Br isotope pattern in MS; appearance of nitrile stretch (~2250 cm⁻¹) in IR.
2-(2,4,5-Trimethylphenyl)ethanolHydrolysis (with NaOH)GC-MS / ¹H NMRShift of -CH₂-X signal upfield in NMR; appearance of O-H signal.
1-Vinyl-2,4,5-trimethylbenzeneElimination (with a strong base)GC-MS / ¹H NMRAppearance of vinylic proton signals in NMR; lower retention time in GC.
1-(2-Azidoethyl)-2,4,5-trimethylbenzeneNucleophilic Substitution (with NaN₃)GC-MS / IRAppearance of azide (B81097) stretch (~2100 cm⁻¹) in IR; MS pattern consistent with new formula.

Environmental and Sustainability Considerations in the Synthesis and Use of 1 2 Bromoethyl 2,4,5 Trimethylbenzene

Investigation of Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles in the synthesis of specialty chemicals like 1-(2-Bromoethyl)-2,4,5-trimethylbenzene focuses on reducing waste, minimizing hazardous substances, and improving energy efficiency. Key areas of investigation for environmentally benign synthetic routes would center on catalyst choice, feedstock origins, and emission control.

The synthesis of alkylbenzenes frequently employs Friedel-Crafts alkylation or acylation reactions, which traditionally utilize stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl₃). mt.comresearchgate.net These conventional catalysts pose significant environmental challenges, including the generation of large volumes of acidic and corrosive waste streams, making catalyst recovery and recycling difficult. researchgate.netresearchgate.net

Modern research into sustainable chemical synthesis emphasizes the replacement of homogeneous catalysts with heterogeneous solid acid catalysts. These alternatives offer several advantages:

Ease of Separation: Solid catalysts can be easily filtered from the reaction mixture, simplifying product purification.

Recyclability: They can be recovered and reused for multiple reaction cycles, reducing waste and cost.

Reduced Corrosion: Many solid acids are less corrosive than traditional Lewis acids, leading to safer operating conditions. researchgate.net

Zeolites, clays, and metal oxides are prominent examples of solid acids investigated for Friedel-Crafts type reactions. researchgate.net For a compound like this compound, research would involve screening various solid acid catalysts to find one that provides high yield and selectivity, while also demonstrating stability over numerous cycles. A patent for a general method of recycling aluminum resources from Friedel-Crafts reaction systems by precipitation and recovery highlights the industrial relevance of this challenge. google.com

Table 1: Comparison of Catalyst Types for Alkylbenzene Synthesis

Catalyst Type Advantages Disadvantages Reusability Potential
Homogeneous (e.g., AlCl₃, HF) High activity, low cost Corrosive, high waste generation, difficult to separate Low
Heterogeneous (e.g., Zeolites) Easily separated, reusable, less corrosive Can be less active, potential for deactivation High
Heterogeneous (e.g., Clays) Low cost, readily available Lower thermal stability, lower acidity Moderate

| Heterogeneous (e.g., Metal Oxides) | Can be tailored for specific reactions | May require higher temperatures | High |

The core chemical building blocks of this compound are derived from fossil fuels. The trimethylbenzene moiety is a C9 aromatic hydrocarbon, typically sourced from petroleum refining. nih.gov A significant goal in sustainable chemistry is to replace fossil-based feedstocks with renewable alternatives.

Research is actively exploring pathways to produce key aromatic compounds like benzene (B151609) and its derivatives from biomass. Lignin (B12514952), a complex polymer found in wood and a major waste product of the paper industry, is the most abundant renewable source of aromatic rings in nature. researchgate.net Studies have demonstrated the catalytic conversion of lignin into benzene and other valuable chemicals. researchgate.net Another approach involves the hydrodeoxygenation of cardanol, derived from cashew nutshell liquid, to produce linear alkylbenzenes. dntb.gov.ua While these technologies are not yet applied to the specific synthesis of this compound, they represent a viable future pathway for sourcing its aromatic core from renewable feedstocks, thereby reducing the carbon footprint of its production. researchgate.net

The synthesis of this compound involves handling volatile organic compounds (VOCs). The likely starting material, 1,2,4-trimethylbenzene (B165218), is itself a VOC. nih.gov VOCs can contribute to the formation of ground-level ozone and other air pollutants. epa.gov

Minimizing VOC emissions during synthesis is a critical environmental consideration. Strategies to achieve this include:

Process Enclosure: Conducting reactions in closed systems to prevent fugitive emissions.

Solvent Selection: Using lower-volatility solvents or exploring solvent-free reaction conditions where possible.

Vapor Recovery: Implementing vapor recovery systems, such as condensers or carbon adsorption units, to capture emissions from reactors and storage tanks.

Optimized Reaction Conditions: Operating at lower temperatures and pressures can reduce the volatility of reactants and products.

General assessments of alkylbenzene derivative production indicate that emissions primarily arise from fugitive sources, as well as storage and handling operations. epa.gov Therefore, robust engineering controls and stringent operating procedures are essential for environmentally responsible manufacturing.

Research on Degradation Pathways in Non-Biological Environmental Systems

Understanding how a chemical compound behaves and persists in the environment is crucial for assessing its long-term impact. For this compound, the key non-biological degradation pathways would be its interaction with sunlight (photochemical degradation) and water (hydrolysis).

While no specific photochemical studies on this compound have been identified, the behavior of related brominated organic compounds can provide significant insight. Brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), have been studied extensively. nih.govresearchgate.net

Research shows that the primary photochemical degradation mechanism for many brominated compounds in organic solvents or on solid surfaces is reductive debromination upon exposure to ultraviolet (UV) radiation. epa.govresearchgate.net This process involves the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of less brominated, and often more persistent, degradation products. The rate of degradation is typically influenced by the number and position of bromine atoms. epa.gov

It is highly probable that this compound would undergo similar photodegradation. The C-Br bond in the bromoethyl side chain would be the likely initial site of cleavage under UV irradiation, leading to the formation of an ethyl-trimethylbenzene radical and a bromine radical. The ultimate transformation products would depend on the specific environmental matrix (e.g., air, water, soil surface).

Table 2: Expected Photochemical Reaction for this compound

Process Description Probable Initial Products

| Photolysis (UV Irradiation) | Cleavage of the carbon-bromine bond due to absorption of light energy. | 2-(2,4,5-trimethylphenyl)ethyl radical and Bromine radical. |

The hydrolytic stability of this compound describes its reactivity with water. As an alkyl halide, it has the potential to undergo hydrolysis, a reaction where the bromine atom is replaced by a hydroxyl (-OH) group from water. This nucleophilic substitution reaction would convert the compound into 2-(2,4,5-trimethylphenyl)ethanol.

The rate of hydrolysis for alkyl halides depends on several factors:

Temperature: Higher temperatures generally increase the reaction rate.

pH: The rate can be influenced by the acidity or alkalinity of the water.

Molecular Structure: The stability of the carbocation intermediate plays a role in the reaction mechanism and rate.

Without experimental data for this specific compound, its hydrolytic half-life is unknown. However, the presence of the C-Br bond suggests that hydrolysis is a plausible environmental fate process. The primary transformation product would be the corresponding alcohol, which would have different environmental properties, such as higher water solubility and potentially different toxicity and biodegradability profiles.

Waste Stream Management and Valorization Strategies in Research and Industrial Production (conceptual)

The synthesis of specialty chemicals such as this compound inherently generates a variety of waste streams that require systematic management to minimize environmental impact. In both research and potential industrial-scale production, a proactive approach to waste management is crucial. This involves identifying, categorizing, and treating waste, as well as exploring opportunities for valorization—the process of converting waste into higher-value products.

A conceptual synthesis of this compound would likely involve the alkylation of an aromatic hydrocarbon, specifically 1,2,4-trimethylbenzene (pseudocumene). nih.govresearchgate.net This type of reaction, often a Friedel-Crafts alkylation or a related multi-step process, typically utilizes strong acid catalysts and generates a range of byproducts and effluent streams. psu.edu

The primary waste streams can be conceptually categorized as follows:

Spent Catalysts: Friedel-Crafts reactions frequently employ Lewis acid catalysts like aluminum chloride (AlCl₃) or Brønsted acids such as hydrofluoric acid (HF). psu.edugoogle.com These catalysts are often consumed or deactivated during the reaction and require separation from the product mixture. Management strategies involve neutralization to form less hazardous salts, followed by disposal, or, more sustainably, regeneration and recycling where feasible.

Solvent Wastes: Organic solvents are used to dissolve reactants and facilitate the reaction. Post-reaction, these solvents become contaminated with reactants, products, and byproducts. Sustainable management focuses on recovery and purification through distillation for reuse. If recovery is not viable, thermal oxidation (incineration) with energy recovery is a common alternative.

Aqueous Effluents: The reaction work-up often involves quenching with water and subsequent washes with acidic or basic solutions to remove the catalyst and unreacted reagents. These aqueous streams are contaminated with inorganic salts, residual acids/bases, and dissolved organic compounds. Treatment typically requires neutralization, followed by biological or chemical oxidation to reduce the chemical oxygen demand (COD) before discharge.

Organic Byproducts and Residues: Alkylation of aromatic compounds can lead to the formation of undesired isomers, poly-alkylated products, and oligomers. mdpi.com These impurities are separated during purification, often as distillation residues. Valorization strategies could conceptually include using these residues as a low-grade fuel source or investigating their potential as precursors for other chemical syntheses. For instance, research into turning various chemical wastes into functional catalysts presents an innovative valorization pathway. mdpi.com

A conceptual overview of waste stream management for the production of this compound is presented in the table below.

Waste Stream CategoryPotential CompositionConceptual Management StrategyValorization Opportunity (Conceptual)
Spent Acid Catalysts Aluminum chloride sludge, residual hydrofluoric acidNeutralization, precipitation, and disposal in a hazardous waste landfill; Regeneration for reuse.Recovery of metals or fluoride (B91410) ions.
Contaminated Solvents Dichloromethane, nitrobenzene, etc., with dissolved organicsDistillation for recovery and reuse; Incineration with energy recovery.Use as a solvent in less demanding applications (e.g., cleaning).
Aqueous Effluents Acidic/basic wash water containing salts (e.g., NaCl, Al(OH)₃) and dissolved organicsNeutralization, pH adjustment, biological wastewater treatment, advanced oxidation processes.Recovery of specific salts if economically viable.
Organic Byproducts Isomers of the target product, poly-bromoethylated trimethylbenzenes, unreacted starting materialsSeparation and segregation; Incineration.Use as a fuel blend; Chemical recycling to recover aromatic feedstock.

Intermediate waste management plants can serve as a crucial step in this process, acting as transfer stations to sort and consolidate waste before it is sent to final treatment facilities, thereby enabling more efficient recycling and disposal pathways. mdpi.com

Life Cycle Assessment (LCA) Frameworks for Synthesis and Application (conceptual for research planning)

A Life Cycle Assessment (LCA) is a standardized, holistic methodology used to quantify the potential environmental impacts of a product or process throughout its entire life cycle. ulisboa.ptsemanticscholar.org For a specialty chemical like this compound, which is likely produced in smaller volumes, applying an LCA framework during the research and development phase is critical for guiding sustainable process design. researchgate.net The production of fine chemicals and active pharmaceutical ingredients often has a significantly higher environmental impact on a per-kilogram basis compared to bulk chemicals, primarily due to complex, multi-step syntheses and high energy consumption. epa.govethz.ch

A conceptual "cradle-to-factory-gate" LCA for the synthesis of this compound would be structured around the four main phases of the ISO 14040 standard.

Future Research Directions and Perspectives on 1 2 Bromoethyl 2,4,5 Trimethylbenzene Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 1-(2-bromoethyl)-2,4,5-trimethylbenzene is a foundational research objective. Current strategies likely rely on classical benzylic bromination or Friedel-Crafts alkylation pathways, which may involve harsh reagents and produce significant waste. Future research should focus on cleaner, more selective, and economically viable synthetic routes.

Novel Synthetic Approaches:

Direct C-H Functionalization: Investigating the direct bromoethylation of 1,2,4-trimethylbenzene (B165218) would be a significant advancement. This could involve photoredox catalysis or transition-metal-catalyzed C-H activation, offering a more atom-economical approach compared to multi-step sequences.

Ring-Opening Reactions: Exploring the use of trimethyl-substituted cyclopropanes or other strained rings as precursors, which could undergo regioselective ring-opening with a bromine source to yield the desired product.

Enzyme-Catalyzed Reactions: The development of engineered enzymes for the specific halogenation of the ethyl side chain on a 2-ethyl-1,3,4-trimethylbenzene precursor could offer a highly selective and environmentally benign synthetic method.

Advanced Catalytic Systems:

The choice of catalyst is paramount in achieving high yields and selectivity. Future research should explore a range of catalytic systems beyond traditional Lewis acids or radical initiators.

Catalyst TypePotential AdvantagesResearch Focus
Photoredox Catalysts Mild reaction conditions, high functional group tolerance, novel reactivity pathways.Screening of iridium and ruthenium-based catalysts for direct C-H bromoethylation.
Transition Metal Catalysts High selectivity, potential for asymmetric synthesis.Development of palladium, rhodium, or copper catalysts for cross-coupling reactions to introduce the bromoethyl group.
Zeolites and Mesoporous Materials Shape selectivity, catalyst recyclability, enhanced stability.Design of tailored zeolites for the regioselective alkylation of 1,2,4-trimethylbenzene with bromo-containing electrophiles.
Biocatalysts High specificity, green reaction conditions, potential for enantioselectivity.Directed evolution of halogenase enzymes for the selective bromination of the terminal carbon of the ethyl group.

Design and Synthesis of Advanced Materials with Tunable Properties

The unique structure of this compound makes it an attractive building block for advanced materials. The trimethylbenzene unit can impart hydrophobicity, rigidity, and specific electronic properties, while the bromoethyl group serves as a versatile handle for polymerization or functionalization.

Future research in this area could focus on:

Novel Polymers: Synthesis of new polymers via controlled radical polymerization (e.g., ATRP, RAFT) using this compound as a monomer or initiator. The resulting polymers could exhibit interesting thermal, mechanical, and optical properties.

Functional Coatings: Incorporation of this compound into surface coatings to enhance properties such as hydrophobicity, flame retardancy, or chemical resistance.

Organic Electronics: As a precursor for the synthesis of larger conjugated systems, derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility. vapourtec.com The application of these technologies to the synthesis and derivatization of this compound is a promising area for future research.

Potential Advantages of Flow Chemistry:

Enhanced Safety: Benzylic brominations can be highly exothermic. researchgate.net Flow reactors offer superior heat and mass transfer, minimizing the risk of thermal runaways. vapourtec.com

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and reduced formation of byproducts. bohrium.com

Scalability: Reactions optimized on a small scale in a flow reactor can often be scaled up by simply running the reactor for a longer period. vapourtec.com

Automated systems can be employed for high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic protocols. researchgate.netyoutube.com The integration of online analytical techniques can provide real-time data for process optimization. researchgate.net

TechnologyApplication AreaPotential Impact
Microreactors Synthesis of this compoundImproved safety and control over exothermic bromination reactions.
Automated Platforms High-throughput screening of catalysts and reaction conditionsRapid optimization of synthetic pathways.
Online Analytics (e.g., IR, NMR) Real-time reaction monitoringPrecise control over product formation and impurity profiles.

Expanding the Scope of Reactivity in Complex Molecular Architectures

The bromoethyl group of this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research should aim to exploit this reactivity for the construction of complex and biologically active molecules.

Potential Transformations and Applications:

Cross-Coupling Reactions: Use in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives.

Nucleophilic Substitution Reactions: Reaction with various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups and build more complex molecular scaffolds.

Grignard Reagent Formation: Conversion to the corresponding Grignard reagent, which can then be used in reactions with carbonyl compounds and other electrophiles.

Elimination Reactions: Controlled elimination of HBr to form the corresponding styrene (B11656) derivative, which can then be used in polymerization or other addition reactions.

Interdisciplinary Research with Emerging Fields

The unique properties of this compound and its derivatives make them promising candidates for interdisciplinary research at the interface of chemistry, materials science, and biology.

Supramolecular Chemistry: The trimethylbenzene core can act as a scaffold for the construction of host-guest systems and self-assembling materials. nih.govnih.gov The bromoethyl group provides a point of attachment for recognition motifs or other functional units. researchgate.net Research could focus on designing novel receptors for specific guest molecules or creating new supramolecular polymers.

Nanotechnology: This compound could be used to functionalize nanoparticles, imparting specific properties to the nanoparticle surface. nih.govnih.gov For example, it could be used to create hydrophobic coatings on metal oxide nanoparticles or to attach targeting ligands for biomedical applications.

Addressing Fundamental Questions in Organic Reactivity and Mechanism

Despite the extensive study of benzylic bromination, fundamental questions regarding reaction mechanisms and selectivity remain. masterorganicchemistry.comchemistrysteps.com The study of this compound and its reactions can contribute to a deeper understanding of these processes.

Areas for Mechanistic Investigation:

Radical vs. Ionic Pathways: Detailed kinetic and computational studies could be performed to elucidate the dominant reaction pathways in the bromination of 2-ethyl-1,3,4-trimethylbenzene under various conditions.

Stereoselectivity: For chiral derivatives of this compound, the factors controlling the stereochemical outcome of subsequent reactions could be investigated.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction transition states and predict product distributions, providing valuable insights to guide experimental work.

Conclusion: Synthesizing the Academic Significance of 1 2 Bromoethyl 2,4,5 Trimethylbenzene Research

Recapitulation of Key Research Findings and Advancements

Due to the limited volume of dedicated research on 1-(2-Bromoethyl)-2,4,5-trimethylbenzene, this review has synthesized a prospective analysis of its chemical nature. The key projected findings are rooted in the fundamental reactivity of analogous bromoethylarenes and the electronic effects of the polysubstituted benzene (B151609) ring.

Hypothesized Synthesis and Properties: The synthesis of this compound can be logically extrapolated from standard organic transformations. The most probable synthetic routes would involve the bromination of 2-(2,4,5-trimethylphenyl)ethanol or the radical-initiated addition of hydrogen bromide to 1-ethenyl-2,4,5-trimethylbenzene. These methods are analogous to the well-established synthesis of (2-bromoethyl)benzene (B7723623) from 2-phenylethanol (B73330) or styrene (B11656), respectively. guidechem.comchemicalbook.comnbinno.comprepchem.com

The chemical properties of the target compound are anticipated to be influenced by the interplay of the bromoethyl group and the trimethylated phenyl moiety. The electron-donating nature of the three methyl groups would likely increase the electron density of the aromatic ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions, though the primary reactive site is the alkyl halide.

Projected Reactivity: The reactivity of this compound is expected to be dominated by the bromoethyl functional group. Key anticipated reactions include:

Nucleophilic Substitution: The primary carbon bearing the bromine atom is a prime target for nucleophiles. Reactions with nucleophiles such as cyanide, azide (B81097), alkoxides, and amines are expected to proceed via an S_N2 mechanism, leading to a variety of functionalized 2-(2,4,5-trimethylphenyl)ethyl derivatives. bloomtechz.compearson.com

Elimination Reactions: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction would likely occur, yielding 1-ethenyl-2,4,5-trimethylbenzene. bloomtechz.comksu.edu.samsu.edu The regioselectivity would be straightforward due to the presence of only one beta-hydrogen.

Organometallic Reagent Formation: Reaction with metals such as magnesium would likely form the corresponding Grignard reagent, 2-(2,4,5-trimethylphenyl)ethylmagnesium bromide. This would be a valuable intermediate for the formation of new carbon-carbon bonds. bloomtechz.com

Overall Contributions to Organic Chemistry and Materials Science

While direct contributions are yet to be documented, the potential utility of this compound as a building block in organic synthesis and materials science is significant.

In Organic Synthesis: The compound could serve as a versatile precursor for the synthesis of more complex molecules. The 2-(2,4,5-trimethylphenyl)ethyl moiety can be incorporated into larger structures through the reactions mentioned above. This is particularly relevant in medicinal chemistry, where polysubstituted aromatic rings are common motifs in pharmacologically active compounds. The trimethylbenzene core, also known as pseudocumene, is a structural component in some biologically active molecules, and this compound would provide a reactive handle for its elaboration.

In Materials Science: The trimethylbenzene unit can impart specific properties such as hydrophobicity and thermal stability to polymers and other materials. ijcrt.org this compound could be used to synthesize monomers that can be polymerized to create materials with tailored properties. For example, its derivatives could be incorporated into liquid crystals, organic light-emitting diodes (OLEDs), or as side chains in polymers to modify their physical characteristics. The potential for this compound to act as a building block for novel functional materials remains an unexplored but promising area.

Long-Term Impact and Outlook for Future Investigations on this Compound and Related Analogs

The long-term impact of research into this compound and its analogs is contingent on dedicated future investigations. The current lack of data presents a clear opportunity for foundational research.

Future Research Directions:

Definitive Synthesis and Characterization: The first and most crucial step is the unambiguous synthesis and complete spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound. This would provide the foundational data for all future studies.

Exploration of Reactivity: A systematic investigation into the reactivity of the compound with a range of nucleophiles, bases, and metals would confirm the predicted reaction pathways and potentially uncover novel transformations.

Synthesis of Novel Derivatives: The synthesized derivatives could be screened for biological activity, particularly in areas where substituted phenethylamines and related structures have shown promise.

Polymer and Materials Synthesis: The incorporation of the 2-(2,4,5-trimethylphenyl)ethyl unit into polymers could be explored to assess its impact on material properties such as glass transition temperature, thermal stability, and solubility.

The study of this and related polyalkylated benzene derivatives holds the potential to expand the toolbox of synthetic chemists and materials scientists. The unique substitution pattern of the aromatic ring may lead to the discovery of molecules with novel properties and applications. The academic significance of this compound currently lies not in its documented contributions, but in its potential as a largely unexplored chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-2,4,5-trimethylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromoethylation of 2,4,5-trimethylbenzene. A two-step approach is recommended:

Ethylation : React 2,4,5-trimethylbenzene with ethylene oxide or ethylating agents (e.g., ethyl bromide) under Friedel-Crafts conditions (AlCl₃ or FeCl₃ catalysis) to introduce the ethyl group.

Bromination : Treat the ethylated intermediate with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or use HBr/H₂O₂ under controlled heating (60–80°C) to achieve selective bromination at the β-position of the ethyl chain .

  • Key Considerations : Steric hindrance from the 2,4,5-trimethyl groups may slow bromination kinetics. Optimize solvent polarity (e.g., CCl₄ for radical bromination) and monitor reaction progress via GC-MS or ¹H NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Expect a triplet (~δ 3.5–3.7 ppm) for the CH₂Br group, coupled to the adjacent CH₂. The aromatic protons will appear as a singlet (δ 6.8–7.2 ppm) due to symmetry, while methyl groups show singlets (δ 2.2–2.5 ppm).
  • ¹³C NMR : The brominated carbon (C-Br) resonates at ~δ 30–35 ppm, with aromatic carbons at δ 125–140 ppm and methyl carbons at δ 20–25 ppm.
  • IR : C-Br stretching at ~550–650 cm⁻¹; aromatic C-H stretches at ~3000–3100 cm⁻¹.
  • MS : Molecular ion peak [M]⁺ at m/z 240–242 (Br isotope pattern), with fragmentation peaks at m/z 161 (loss of BrCH₂) and m/z 119 (loss of ethylBr group) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,5-trimethyl substituents influence the reactivity of the bromoethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 2,4,5-trimethyl groups create a congested environment, hindering SN2 mechanisms. Use bulky nucleophiles (e.g., tert-butoxide) or polar aprotic solvents (DMSO, DMF) to favor SN1 pathways .
  • Electronic Effects : Electron-donating methyl groups increase electron density on the benzene ring, destabilizing carbocation intermediates. Mitigate this by employing stabilizing counterions (e.g., BF₄⁻) or low-temperature conditions (−20°C to 0°C) .
    • Case Study : In Suzuki-Miyaura coupling, the bromoethyl group exhibits lower reactivity compared to less hindered analogs. Pre-activate the substrate with Pd(PPh₃)₄ and use microwave-assisted heating (100°C, 30 min) to improve cross-coupling yields .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of this compound?

  • Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., bromine migration vs. aromatic electrophilic substitution). To address this:

Kinetic vs. Thermodynamic Control : At low temperatures (−78°C), bromine migrates to the ethyl chain’s α-position (kinetic product). At higher temperatures (25°C), aromatic bromination dominates (thermodynamic product) .

Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict activation energies for competing pathways. Compare with experimental HPLC data to validate .

Q. How can this compound serve as a precursor for synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Pharmaceutical Intermediates : React with amines (e.g., piperazine) to form quaternary ammonium salts for antimicrobial agents. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .
  • MOF Synthesis : Use the bromoethyl group as a ligand anchor. Post-synthetic modification (PSM) with Zn(NO₃)₂·6H₂O in DMF at 80°C yields porous frameworks. Characterize via BET surface area analysis and PXRD .

Data Analysis and Experimental Design

Q. What analytical methods are critical for detecting byproducts in large-scale syntheses of this compound?

  • Methodological Answer :

  • GC-MS : Identify low-molecular-weight byproducts (e.g., debrominated ethylbenzene derivatives).
  • HPLC-PDA : Quantify aromatic isomers using a C18 column (acetonitrile/water gradient).
  • X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer :

  • Stability Tests : Store samples in amber vials under argon at −20°C. Degradation products (e.g., HBr) are monitored via ion chromatography.
  • Solvent Choice : Avoid DCM (promotes hydrolysis); use hexane or toluene for inert storage. Accelerated aging studies (40°C/75% RH) predict shelf life .

Comparative Studies

Q. How does the reactivity of this compound compare to its chloro- and fluoro-substituted analogs?

  • Methodological Answer :

  • Leaving Group Ability : Bromine’s lower electronegativity vs. Cl/F enhances nucleophilic substitution rates. Compare using pseudo-first-order kinetics in DMSO with NaN₃ as the nucleophile .
  • Electronic Effects : Fluorine’s strong electron-withdrawing effect reduces carbocation stability in SN1 reactions. Use Hammett σ⁺ constants to correlate substituent effects with reaction rates .

Safety and Handling

Q. What precautions are necessary when handling this compound in catalytic reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
  • Catalyst Handling : Pd-based catalysts may require glove-box conditions to prevent oxidation. Quench reactions with aqueous NaHCO₃ to neutralize excess HBr .

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